

A Comparative Analysis of SIK Inhibitors: GLPG3312 vs. GLPG3970

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GLPG3312	
Cat. No.:	B12364163	Get Quote

In the landscape of novel therapeutics for autoimmune and inflammatory diseases, inhibitors of Salt-Inducible Kinases (SIKs) have emerged as a promising class of compounds. This guide provides a detailed comparison of two such inhibitors, **GLPG3312** and GLPG3970, focusing on their selectivity and potency. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Potency and Selectivity Profile

GLPG3312 is characterized as a potent pan-SIK inhibitor, demonstrating strong, low nanomolar inhibition across all three SIK isoforms. In contrast, GLPG3970 is a first-in-class dual inhibitor of SIK2 and SIK3, exhibiting significant selectivity against SIK1.[1][2]

The inhibitory activity of both compounds, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

Target	GLPG3312 IC50 (nM)	GLPG3970 IC50 (nM)
SIK1	2.0[3][4]	282.8[1][2]
SIK2	0.7[3][4]	7.8[1][2]
SIK3	0.6[3][4]	3.8[1][2]

Kinome-wide selectivity profiling is crucial for assessing potential off-target effects. **GLPG3312** was evaluated against a panel of 380 kinases, while GLPG3970 was tested against 372



kinases.[5][6] For GLPG3970, RIPK2 was identified as the primary off-target, with an IC50 of 78.4 nM.[4][5] Other kinases inhibited to a lesser extent were ABL1 (IC50: 1,095 nM) and MKNK2 (IC50: 1,074 nM).[5]

Experimental Methodologies

The determination of the inhibitory potency and selectivity of **GLPG3312** and GLPG3970 involved biochemical kinase assays. The following protocols provide insight into the experimental setup.

Biochemical Kinase Assays for IC50 Determination

The in vitro kinase activity and compound inhibitory potency were assessed using well-established methods. For the initial high-throughput screening that led to the discovery of **GLPG3312**, the ADP-Glo[™] kinase assay was employed.[6] For more detailed characterization of both **GLPG3312** and GLPG3970, a ³³P-radiometric kinase assay and the ADP-Glo[™] assay were utilized, with testing performed at Eurofins.[5][6][7]

ADP-Glo™ Kinase Assay Protocol (for GLPG3970):[4][5]

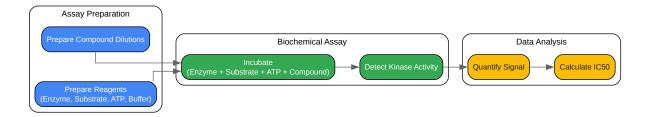
- Enzyme Source: Recombinant human SIK1, SIK2, and SIK3.
- Substrate: AMARA peptide (45 μM).
- ATP Concentration: 5 μM.
- Assay Buffer: 25 mM Tris pH 7.5, 0.5 mM EGTA, 0.01% Triton X-100, 5 mM MgCl₂, and 2.5 mM DTT.
- Procedure:
 - SIK enzymes (1.11 to 2.23 nM of SIK1, 0.11 to 0.48 nM of SIK2, or 0.45 nM of SIK3) were incubated with the AMARA peptide and ATP in the assay buffer.
 - The reaction was carried out in the presence of varying concentrations of the test compound (10-point dose-response) or vehicle control.
 - The incubation was performed at room temperature for 120 minutes.



- Following incubation, the amount of ADP produced was quantified using the ADP-Glo™
 Kinase Assay kit (Promega), which measures luminescence.
- IC50 values were calculated from the dose-response curves.

General ³³P-Radiometric Kinase Assay Protocol (for **GLPG3312**):[6][7]

- Principle: This assay measures the incorporation of ³³P from [γ-³³P]ATP into a suitable substrate by the kinase.
- Procedure:
 - The kinase of interest was incubated with the substrate, ATP, and [γ-33P]ATP in the reaction medium.
 - The reaction was conducted in the presence or absence of the test compound.
 - The incubation was carried out at 33 °C for 45–60 minutes.
 - The reaction was stopped, and the phosphorylated substrate was separated from the residual [y-33P]ATP.
 - The amount of incorporated ³³P was quantified using a scintillation counter.
 - IC50 values were determined by measuring the reduction in substrate phosphorylation at different compound concentrations.





Click to download full resolution via product page

Biochemical Kinase Assay Workflow

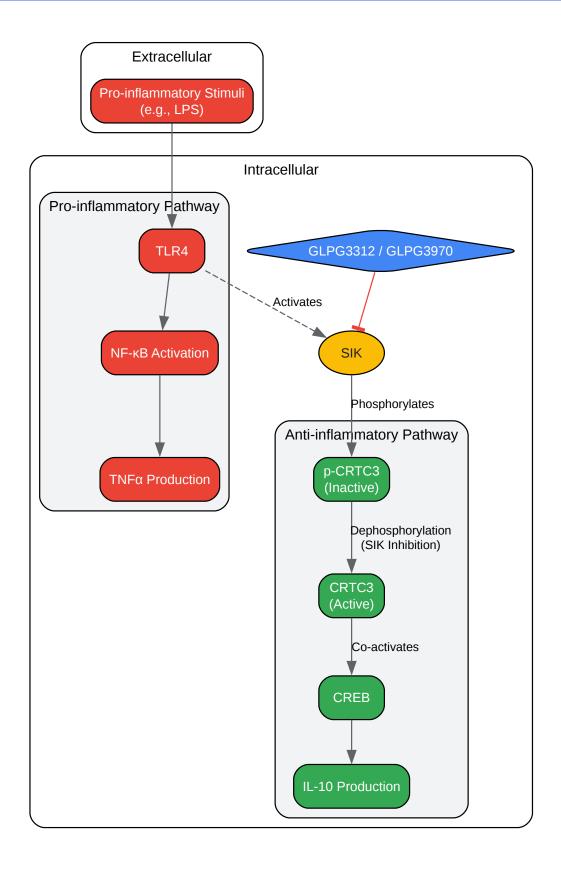
Signaling Pathways of SIK Inhibition

Salt-Inducible Kinases are key regulators of inflammatory responses, acting as a molecular switch between pro- and anti-inflammatory states.[8] They are part of the AMP-activated protein kinase (AMPK) family and exert their effects by phosphorylating and thereby regulating the activity of transcription factors and co-activators.[4][9]

Inhibition of SIKs leads to a dual anti-inflammatory effect. On one hand, it suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF α). On the other hand, it promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

The diagram below illustrates the signaling pathway modulated by SIK inhibitors. In essence, by inhibiting SIKs, these compounds prevent the phosphorylation of CREB-regulated transcription coactivators (CRTCs). This allows CRTCs to translocate to the nucleus, where they co-activate the transcription factor CREB, leading to the expression of anti-inflammatory genes like IL-10. Concurrently, SIK inhibition can interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which is responsible for the production of cytokines like TNFα.





Click to download full resolution via product page

SIK Inhibition Signaling Pathway



In conclusion, **GLPG3312** and GLPG3970 represent two distinct approaches to targeting the SIK family of kinases. **GLPG3312** is a potent pan-SIK inhibitor, while GLPG3970 offers a more selective profile, targeting SIK2 and SIK3. The choice between a pan-inhibitor and a more selective dual inhibitor will depend on the specific therapeutic application and the desired balance between efficacy and potential off-target effects. The detailed experimental data and pathway information provided herein serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SIK Inhibitors: GLPG3312 vs. GLPG3970]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364163#glpg3312-vs-glpg3970-selectivity-and-potency]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com